molecular formula C14H26Cl2O2 B14408220 Dodecyl dichloroacetate CAS No. 83005-01-0

Dodecyl dichloroacetate

Cat. No.: B14408220
CAS No.: 83005-01-0
M. Wt: 297.3 g/mol
InChI Key: XOWWGPRKFWEEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl chloroacetate (CAS 6316-04-7) is a chlorinated ester with the molecular formula C₁₄H₂₇ClO₂ and a molecular weight of 262.82 g/mol . Structurally, it consists of a dodecyl (C₁₂H₂₅) chain esterified to a chloroacetate group (ClCH₂COO). This compound is characterized by its lipophilic nature, making it suitable for applications requiring controlled release of chloroacetic acid upon hydrolysis.

Properties

CAS No.

83005-01-0

Molecular Formula

C14H26Cl2O2

Molecular Weight

297.3 g/mol

IUPAC Name

dodecyl 2,2-dichloroacetate

InChI

InChI=1S/C14H26Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h13H,2-12H2,1H3

InChI Key

XOWWGPRKFWEEDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise control of temperature and reaction time, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Dodecyl dichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dichloroacetic acid and dodecanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The chlorine atoms in the dichloroacetate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: Dichloroacetic acid and dodecanol.

    Reduction: Dodecyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dodecyl dichloroacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and derivatives.

    Biology: Investigated for its potential antimicrobial properties and its effects on cellular metabolism.

    Medicine: Explored for its potential use in drug delivery systems and as a prodrug for dichloroacetic acid, which has been studied for its anticancer properties.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of dodecyl dichloroacetate involves its hydrolysis to release dichloroacetic acid, which can then exert its biological effects. Dichloroacetic acid is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, which can affect cellular metabolism and energy production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dodecyl Chloroacetate vs. Dodecyl Acetate
Property Dodecyl Chloroacetate Dodecyl Acetate (Lauryl Acetate)
Molecular Formula C₁₄H₂₇ClO₂ C₁₄H₂₈O₂
Molecular Weight 262.82 g/mol 228.37 g/mol
Chlorine Content 1 chlorine atom None
Applications Potential permeation enhancer Perfume additive (floral odor)
Lipophilicity Higher (due to Cl substituent) Lower

Key Differences :

  • Dodecyl acetate is primarily used in fragrances, while dodecyl chloroacetate’s applications are less well-documented but may involve industrial or pharmaceutical research .
Dodecyl Chloroacetate vs. Ethyl Dichloroacetate
Property Dodecyl Chloroacetate Ethyl Dichloroacetate
Molecular Formula C₁₄H₂₇ClO₂ C₄H₆Cl₂O₂
Chlorine Atoms 1 2
Alkyl Chain Length Long (C₁₂) Short (C₂)
Biological Activity Limited data Inhibits pyruvate dehydrogenase kinase

Key Differences :

  • Ethyl dichloroacetate (a dichloroacetate ester) is metabolically active, promoting oxidative phosphorylation by activating pyruvate dehydrogenase (PDH). This mechanism is exploited in cancer research to reverse the Warburg effect .
  • Dodecyl chloroacetate’s longer alkyl chain likely reduces systemic absorption, limiting its metabolic effects but enhancing localized applications (e.g., topical delivery) .
Dodecyl Chloroacetate vs. Dichloroacetate (DCA)
Property Dodecyl Chloroacetate Dichloroacetate (DCA)
Form Ester Free acid (sodium salt commonly used)
Bioavailability Low (requires ester hydrolysis) High (direct PDH activation)
Toxicity Limited data Neurotoxic, hepatotoxic at high doses
Therapeutic Use None reported Lactic acidosis, cancer adjuvant

Key Differences :

  • DCA directly modulates mitochondrial metabolism, whereas dodecyl chloroacetate’s activity depends on hydrolysis to release chloroacetic acid, which is less studied .
Permeation and Antioxidant Activity
  • In a study comparing ester vehicles, gel formulations enhanced skin permeation of eugenyl dichloroacetate (EDChA), a dichloroacetate derivative. This suggests that dodecyl chloroacetate’s lipophilicity could similarly improve transdermal delivery .
  • Chloroacetate esters may hydrolyze to release chloroacetic acid, which has antioxidant properties. However, excessive release could pose toxicity risks .
Metabolic and Toxicological Profiles
  • Dichloroacetate (DCA) is a benchmark for mitochondrial modulation but causes dose-dependent neurotoxicity and hepatotoxicity .
  • Shorter-chain chloroacetates (e.g., ethyl dichloroacetate) are more metabolically active but also more toxic than long-chain esters like dodecyl chloroacetate .

Data Tables

Table 1: Physicochemical Comparison of Chloroacetates

Compound Molecular Formula Molecular Weight CAS Number Chlorine Atoms
Dodecyl Chloroacetate C₁₄H₂₇ClO₂ 262.82 6316-04-7 1
Ethyl Dichloroacetate C₄H₆Cl₂O₂ 156.99 535-15-9 2
Sodium Chloroacetate C₂H₂ClO₂Na 134.48 3926-62-3 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.